2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound features a difluoroacetamide core substituted with a 4-fluorophenoxy group and an N-linked 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl and fluorine substituents enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO2/c16-10-4-6-12(7-5-10)24-15(20,21)13(23)22-11-3-1-2-9(8-11)14(17,18)19/h1-8H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAXSVVZMVLRIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(OC2=CC=C(C=C2)F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . This method ensures high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of advanced catalytic systems and controlled reaction environments ensures consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of hydrazine and Pd/C as catalysts.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrazine and Pd/C under hydrogen atmosphere.
Substitution: Potassium carbonate in the presence of suitable nucleophiles.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards target proteins, thereby influencing their activity and function .
Comparison with Similar Compounds
Structural Analogs with Varying Phenoxy Substituents
- 2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 403-97-4): Replaces the 4-fluorophenoxy group with 4-chloro-2-methylphenoxy. Molecular formula: C₁₆H₁₃ClF₃NO₂; molar mass: 343.73 g/mol.
- N-(2,6-Diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide: Features a 3-(trifluoromethyl)phenoxy group and diethylphenyl substitution. The diethyl groups enhance lipophilicity, which may improve membrane permeability but reduce solubility .
Analogs with Modified Acetamide Cores
- 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14, ): Replaces the difluoro-phenoxy group with a piperazine ring. Demonstrated anticonvulsant activity in preclinical studies, suggesting CNS applications .
- N-(3-(Trifluoromethyl)phenyl)-2-(N-(3-(trifluoromethyl)phenyl)benzenesulfonamido)acetamide: Incorporates a sulfonamido group instead of phenoxy. Sulfonamide derivatives are common in pharmaceuticals for enhanced bioavailability and target binding .
Fluorinated Agrochemical Derivatives
- 2,2-Dichloro-N-2-propenyl-N-[3-(trifluoromethyl)phenyl]acetamide :
Key Research Findings and Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
